Pyrantel Pamoate

Description

This compound is an organic molecular entity.

Broad spectrum antinematodal anthelmintic used also in veterinary medicine.

See also: Pyrantel (has active moiety); Pyrantel Tartrate (related).

Properties

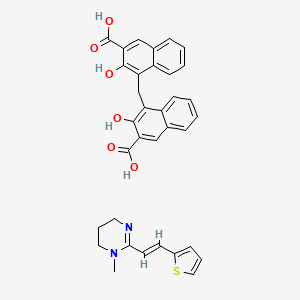

IUPAC Name |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6.C11H14N2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-6,9H,3,7-8H2,1H3/b;6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXXZDYPVDOQEE-MXDQRGINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C1C=CC2=CC=CS2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN=C1/C=C/C2=CC=CS2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O6.C11H14N2S, C34H30N2O6S | |

| Record name | PYRANTEL PAMOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40897057 | |

| Record name | Pyrantel pamoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyrantel pamoate is an odorless light yellow to tan crystalline powder. Tasteless. Used medicinally against nematodes in animals. | |

| Record name | PYRANTEL PAMOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | PYRANTEL PAMOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

22204-24-6 | |

| Record name | PYRANTEL PAMOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrantel pamoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22204-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrantel pamoate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | pyrantel pamoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyrantel pamoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrantel pamoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRANTEL PAMOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81BK194Z5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

511 to 513 °F (decomposes) (NTP, 1992) | |

| Record name | PYRANTEL PAMOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway and Yield Optimization of Pyrantel Pamoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pyrantel pamoate, a widely used anthelmintic drug. The document details the synthetic pathways for the key precursors, pamoic acid and pyrantel base, as well as the final salt formation to yield this compound. It includes detailed experimental protocols, quantitative data on reaction yields, and strategies for optimizing the synthesis to enhance both yield and purity.

Introduction

This compound is an effective anthelmintic agent used in both human and veterinary medicine to treat infections caused by various intestinal nematodes.[1] The synthesis of this pharmaceutical compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. This guide will explore the key chemical reactions and process parameters involved in the industrial production of this compound.

Synthesis of Pamoic Acid

Pamoic acid, also known as embonic acid, is a key starting material for the synthesis of this compound.[2] It is typically synthesized from 3-hydroxy-2-naphthoic acid and formaldehyde.[2][3]

Reaction Pathway

The synthesis involves the condensation of two molecules of 3-hydroxy-2-naphthoic acid with one molecule of formaldehyde in the presence of a base, typically sodium hydroxide.[3]

Experimental Protocol

A patented method for the preparation of pamoic acid involves the following steps[4]:

-

In a reaction kettle, place N,N-dimethylformamide (DMF).

-

Add 3-hydroxy-2-naphthoic acid and paraformaldehyde to the kettle.

-

Heat the mixture to 58-62°C and maintain this temperature for 28-32 minutes.

-

Add a catalyst and 98% sulfuric acid.

-

Heat the mixture to 75-85°C, after which the reaction's exothermic nature will naturally increase the temperature to 95-105°C.

-

Maintain this temperature for 2.5-3.5 hours.

-

After the reaction is complete, cool the mixture to approximately 25°C.

-

Add methanol and centrifuge the mixture.

-

Wash the resulting solid, centrifuge again, and dry to obtain pamoic acid.

Yield Optimization

A Chinese patent describes a high-yield preparation method for pamoic acid.[4] The key parameters for this optimized process are summarized in the table below.

| Parameter | Value |

| Solvent | N,N-dimethylformamide |

| Reactants | 3-Hydroxy-2-naphthoic acid, Paraformaldehyde |

| Catalyst | Sulfuric acid (98%) |

| Initial Temperature | 58-62°C |

| Reaction Temperature | 95-105°C |

| Reaction Time | 2.5-3.5 hours |

| Reported Yield | High |

Synthesis of Pyrantel Base

The synthesis of pyrantel base is a critical step and involves the preparation of an intermediate, 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine, followed by its reaction with 2-thiophenealdehyde.

Synthesis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

This intermediate can be synthesized through various methods. A high-yield method is detailed in a Chinese patent.[5]

The synthesis involves the reaction of N-methylaminopropylamine with ethyl acetoacetate in the presence of a catalyst.[5]

The following protocol is based on a patented high-yield method[5]:

-

Dissolve an ethyl acetoacetate solution in toluene.

-

Add N-methylaminopropylamine dropwise while controlling the reaction temperature.

-

After the addition is complete, subject the reaction solution to thermal retardation, followed by decompression and dehydration.

-

Add a catalyst (e.g., zinc chloride, aluminum chloride, or cupric chloride) to the dehydrated solution and heat for thermal retardation.

-

Distill the reaction solution to recover ethyl acetoacetate.

-

Cool the remaining solution and distill under reduced pressure to obtain the final product.

The patent provides several examples with different catalysts, all resulting in high yields.[5]

| Catalyst | Yield |

| Zinc Chloride | 96% |

| Cupric Chloride | 95.2% |

| Aluminum Chloride | 93% |

Synthesis of Pyrantel Base from 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

Pyrantel base is synthesized by the condensation of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine with 2-thiophenealdehyde.[1]

A US patent describes the following procedure[6]:

-

A solution of 0.1 mole of each of thiophene-2-carboxaldehyde and 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine in dimethyl carbonate (0.2 mole) is held at 27°C for 48 hours.

-

The reaction mixture is then stripped to give the product as the free base.

The reported yield for this specific protocol is 65%.[6] Another example in the same patent, using methyl formate as a solvent and reacting for 18 hours at 43°C, resulted in a 68% yield of the crude product.[6]

Final Synthesis of this compound

The final step in the manufacturing process is the reaction of pyrantel base with pamoic acid to form the pamoate salt.[7]

Reaction Pathway

This is an acid-base reaction where the basic pyrantel molecule reacts with the acidic pamoic acid to form a stable salt.

Experimental Protocol

While detailed industrial protocols are proprietary, a general procedure can be inferred from the literature[7]:

-

Dissolve pyrantel base in a suitable solvent.

-

Dissolve pamoic acid in a compatible solvent.

-

Mix the two solutions under controlled temperature and stirring.

-

The this compound salt will precipitate out of the solution.

-

The precipitate is then collected by filtration.

-

The crude product is purified through recrystallization, washing, and drying to meet pharmaceutical-grade standards.

Yield Optimization and Purification

Optimizing the final salt formation step focuses on maximizing the precipitation of the desired salt while minimizing the inclusion of impurities. Key factors to control include:

-

Solvent Selection: The choice of solvent is crucial for both dissolving the reactants and ensuring the insolubility of the final product to maximize precipitation.

-

Temperature Control: Temperature affects both the reaction rate and the solubility of the product.

-

Stoichiometry: Precise control of the molar ratio of pyrantel base to pamoic acid is essential for complete reaction and to avoid unreacted starting materials in the final product.

-

Purification: Multiple recrystallization steps may be necessary to achieve the high purity required for pharmaceutical applications. Washing with appropriate solvents helps remove residual impurities.[7] Drying under controlled conditions is the final step to obtain the stable, powdered product.

Overall Synthesis Workflow

The entire synthesis pathway for this compound can be visualized as a multi-step process, starting from basic chemical building blocks.

Conclusion

The synthesis of this compound is a well-established process involving the preparation of two key intermediates, pamoic acid and pyrantel base, followed by their combination to form the final active pharmaceutical ingredient. Optimization of each step, particularly through the selection of appropriate catalysts, solvents, and reaction conditions, is crucial for achieving high yields and purity. The information presented in this guide, based on publicly available patents and scientific literature, provides a solid foundation for researchers and drug development professionals working with this important anthelmintic agent. Further in-house process development and optimization are typically required to translate these laboratory-scale procedures into robust and efficient industrial manufacturing processes.

References

- 1. Pyrantel | C11H14N2S | CID 708857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pamoic acid - Wikipedia [en.wikipedia.org]

- 3. Pamoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN102659577A - Preparation method of pamoic acid - Google Patents [patents.google.com]

- 5. CN101323595B - Synthetic method 1,2-dimethyl-1,4,5,6-tetrahydrochysene pyrimidine - Google Patents [patents.google.com]

- 6. US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

Solubility Profile of Pyrantel Pamoate: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the solubility of pyrantel pamoate in various research solvents. The information is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visualizations to support laboratory work.

Introduction to this compound

This compound is a broad-spectrum anthelmintic agent used in the treatment of intestinal parasites, such as pinworms and hookworms, in both human and veterinary medicine.[1][2][3] Chemically, it is the salt of pyrantel and pamoic acid.[4] Its efficacy is partly attributed to its poor absorption from the gastrointestinal tract, which allows it to act directly against parasites in the large intestine.[4] This low solubility in aqueous environments is a key physicochemical property. This compound typically appears as a light yellow to yellow crystalline powder and is odorless and tasteless.[2][5]

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various solvents. It is important to note that solubility can be affected by factors such as temperature, pH, and the presence of other substances.

| Solvent | Solubility (at 25°C unless otherwise specified) | Molar Concentration (mM) | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 168.15 | [1][3] |

| Water | <0.1 g/100 mL (at 19°C) | - | [2] |

| Water | Insoluble | - | [1][6] |

| Water | 1000 mg/L | - | [7] |

| Ethanol | Insoluble | - | [1] |

| Ethanol (95%) | Very slightly soluble | - | [5] |

| Methanol | Practically insoluble | - | [2][8] |

| Methanol | Very slightly soluble | - | [5] |

| N,N-Dimethylformamide (DMF) | Sparingly soluble | - | [5] |

| Ethyl Acetate | Practically insoluble | - | [5] |

| Diethyl Ether | Practically insoluble | - | [5] |

Note: Solubility definitions can vary between pharmacopeias. "Practically insoluble" generally implies that more than 10,000 parts of solvent are required for one part of solute. "Sparingly soluble" typically means 30 to 100 parts of solvent are needed, and "very slightly soluble" indicates 1,000 to 10,000 parts of solvent are required.

Experimental Protocols for this compound Analysis

The following protocols are derived from established analytical methods and provide a framework for working with this compound in a laboratory setting.

Protocol 1: Preparation of a Stock Solution for HPLC Analysis

This protocol is adapted from an HPLC assay method and is suitable for preparing a concentrated stock solution of this compound.

-

Objective: To dissolve this compound for subsequent dilution and analysis by High-Performance Liquid Chromatography (HPLC).

-

Materials:

-

This compound

-

Diluent: 95:5 Acetonitrile / DI Water with 0.2% 1N Sodium Hydroxide (NaOH)

-

Analytical balance

-

Volumetric flask

-

-

Procedure:

-

Accurately weigh 1.0 mg of this compound.

-

Transfer the weighed this compound into a clean volumetric flask.

-

Add a small volume of the diluent (95:5 Acetonitrile / DI Water / 0.2% 1N NaOH) to the flask.

-

Vortex or sonicate the mixture until the this compound is completely dissolved.

-

Once dissolved, add more diluent to reach the final desired volume.

-

For a working solution, this stock solution can be further diluted as needed. For example, 100 µL of the stock solution can be diluted with 900 µL of 95:5 Acetonitrile / DI Water.[9]

-

Protocol 2: Spectrophotometric Determination of this compound

This protocol outlines the preparation of a this compound solution for analysis via spectrophotometry, where DMSO is used to achieve initial solubility.

-

Objective: To prepare a standard solution of this compound for spectrophotometric analysis.

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Distilled water

-

Analytical balance

-

Calibrated volumetric flasks (100 mL)

-

-

Procedure:

-

Weigh accurately 10 mg of this compound.

-

Transfer the powder to a 100 mL calibrated flask.

-

Add 20 mL of DMSO to the flask.

-

Shake the flask vigorously until the this compound is completely dissolved.

-

Dilute the solution to the 100 mL mark with distilled water to obtain a final concentration of 100 µg/mL.

-

Visualizations

Mechanism of Action of this compound

This compound functions as a depolarizing neuromuscular blocking agent.[2] It acts as a nicotinic acetylcholine receptor agonist, causing spastic paralysis in susceptible nematodes, which are then expelled from the host's gastrointestinal tract.[2][4]

Caption: Mechanism of action of pyrantel.

General Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound CAS#: 22204-24-6 [m.chemicalbook.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Pyrantel | C11H14N2S | CID 708857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Thermo Scientific Chemicals this compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.pt]

- 7. moehs.com [moehs.com]

- 8. This compound USP - PCCA [pccarx.com]

- 9. This compound Analyzed With HPLC - AppNote [mtc-usa.com]

An In-depth Technical Guide to the Degradation Profile and Stability Testing of Pyrantel Pamoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the anthelmintic agent Pyrantel Pamoate under various stress conditions. The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Therefore, a thorough understanding of its degradation profile is essential for developing robust pharmaceutical formulations and establishing appropriate storage conditions and shelf life. This document outlines the methodologies for forced degradation studies as mandated by regulatory bodies like the International Conference on Harmonisation (ICH) and presents the analytical procedures used to resolve the active pharmaceutical ingredient from its degradation products.

Forced Degradation and Stability Profile

Forced degradation, or stress testing, is a crucial process in pharmaceutical development that helps identify the likely degradation products of a drug substance.[1] This provides insights into the intrinsic stability of the molecule and supports the development of stability-indicating analytical methods.[1] this compound has been subjected to a variety of stress conditions, including hydrolysis (acidic, basic, neutral), oxidation, dry heat, and photolysis, to establish its degradation pathways.

The drug has shown susceptibility to degradation under several of these conditions. Notably, direct exposure to daylight and UV irradiation has been observed to cause decomposition.[2][3] The following sections provide detailed experimental protocols and data from these stress studies.

Data Presentation: Summary of Forced Degradation Studies

The stability of this compound under different ICH-prescribed stress conditions is summarized below. The data is compiled from a stability-indicating RP-HPLC method development study.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Experimental Parameters | Degradation Observed |

|---|---|---|

| Acid Hydrolysis | 2N HCl, refluxed at 60°C for 30 min | Yes |

| Alkaline Hydrolysis | 2N NaOH, refluxed at 60°C for 30 min | Yes |

| Oxidative Degradation | 20% H₂O₂, kept at 60°C for 30 min | Yes |

| Thermal Degradation | Dry heat at 105°C for 6 hours | Yes |

| Photolytic Degradation | UV Light for 7 days (200 Watt hours/m²) | Yes |

| Neutral Hydrolysis | Refluxed in water at 60°C for 6 hours | Yes |

Data compiled from a study on the simultaneous estimation of this compound and Albendazole.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. The following protocols are based on established methods for the forced degradation of this compound.

This protocol describes the general procedure for subjecting this compound solutions to various stress conditions.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and acetonitrile).

-

Acid Degradation: To 1 mL of the stock solution, add 1 mL of 2N Hydrochloric acid. Reflux the mixture for 30 minutes at 60°C.[4] After cooling, neutralize the solution with 2N Sodium Hydroxide.

-

Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 2N Sodium Hydroxide. Reflux the mixture for 30 minutes at 60°C.[4] After cooling, neutralize the solution with 2N Hydrochloric acid.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% Hydrogen Peroxide (H₂O₂). Keep the solution for 30 minutes at 60°C.[4]

-

Thermal Degradation (Dry Heat): Place the standard drug solution in an oven maintained at 105°C for 6 hours.[4]

-

Photolytic Degradation: Expose a solution of the drug to UV light in a photostability chamber for 7 days or until an exposure of 200 Watt hours/m² is achieved.[4]

-

Neutral Degradation: Reflux the drug solution in water for 6 hours at a temperature of 60°C.[4]

-

Sample Preparation for Analysis: Following the stress period, dilute the resultant solutions to a suitable final concentration (e.g., 40 µg/mL) with the mobile phase and inject into the HPLC system.[4]

This analytical method is designed to separate the intact this compound from any degradation products formed during the stress studies.

Table 2: Chromatographic Conditions for Stability-Indicating Analysis

| Parameter | Specification |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) with a PDA Detector[4][5] |

| Column | BDS C-18 (4.6 x 250mm, 5µ particle size)[4][5] |

| Mobile Phase | 0.1% KH₂PO₄ (pH 4.8), Acetonitrile, Methanol (40:40:20 v/v)[4][5] |

| Flow Rate | 1.0 mL/min[4][5] |

| Detection Wavelength | 311 nm[4] |

| Column Temperature | 30°C[4] |

| Injection Volume | 10 µL[4] |

| Retention Time (Pyrantel) | ~2.16 min[4] |

Visualizations: Workflows and Logical Relationships

Visual diagrams are provided to clarify the experimental workflow and the logical outcomes of the degradation studies.

Caption: Experimental workflow for forced degradation of this compound.

Caption: Logical relationship of this compound degradation.

References

An In-Depth Technical Guide to the Chemical Structure and Functional Group Analysis of Pyrantel Pamoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrantel pamoate is a widely utilized broad-spectrum anthelmintic agent effective against a variety of intestinal nematode infections in both human and veterinary medicine.[1] Its efficacy is intrinsically linked to its unique chemical structure, a salt formed from the active pyrantel base and pamoic acid. This guide provides a comprehensive analysis of the chemical structure of this compound, a detailed examination of its functional groups, and a summary of analytical techniques for its characterization.

Chemical Structure

This compound is the salt of two organic molecules: the active component, pyrantel, and the counter-ion, pamoic acid (also known as embonic acid). The salt formation is a critical aspect of the drug's formulation, as it significantly reduces its solubility in water, thereby limiting its absorption from the gastrointestinal tract and concentrating its action against intestinal parasites.[2]

IUPAC Name: 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-thiophen-2-yl)ethenyl]-1,4,5,6-tetrahydropyrimidine

Molecular Formula: C₃₄H₃₀N₂O₆S

Molecular Weight: 594.68 g/mol [3]

The structure of this compound is depicted in the following diagram:

References

In Vitro Anthelmintic Spectrum of Pyrantel Pamoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anthelmintic spectrum of pyrantel pamoate, a widely used nicotinic acetylcholine receptor agonist. The document summarizes quantitative efficacy data, details experimental protocols for assessing anthelmintic activity, and illustrates key biological and experimental workflows.

Core Mechanism of Action

This compound is a depolarizing neuromuscular blocking agent.[1] It functions by mimicking the action of acetylcholine (ACh), a neurotransmitter that triggers muscle contraction. Pyrantel binds to and activates nicotinic acetylcholine receptors (nAChRs) on the muscle cells of susceptible nematodes.[1] Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, pyrantel is resistant to this enzymatic degradation, leading to prolonged receptor activation, sustained muscle contraction, and ultimately, spastic paralysis of the worm.[1] The paralyzed helminths lose their grip on the intestinal wall and are expelled from the host's body through natural peristaltic action.[1]

References

Navigating the Preclinical Journey of Pyrantel Pamoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of pyrantel pamoate in various preclinical models. This compound, a widely used anthelmintic agent, exhibits distinct pharmacokinetic profiles across different species, which is crucial for predicting its safety and efficacy. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), presents detailed experimental protocols, and visualizes key processes to facilitate a deeper understanding for researchers in the field.

Executive Summary

This compound is characterized by its poor aqueous solubility, which significantly limits its gastrointestinal absorption and systemic bioavailability. This property is advantageous for its intended use against intestinal parasites, as high concentrations are maintained in the gut. However, the absorbed fraction undergoes hepatic metabolism before being excreted. This guide delves into the quantitative aspects of these processes in key preclinical species, including canines, felines, and equids, while also addressing the existing data gaps in rodent models.

Pharmacokinetic Profiles in Preclinical Models

The pharmacokinetic parameters of this compound vary considerably among different animal species. The following tables summarize the key quantitative data available from published studies.

Table 1: Pharmacokinetic Parameters of this compound in Feline Models

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Reference |

| 100 | 0.11 ± 0.66 | 1.91 ± 1.19 | 1.36 | 0.34 ± 0.27 (AUClast) | [1] |

| 230 mg (total dose) | 0.116 ± 0.055 | 1.5 ± 0.85 | 1.58 ± 0.68 | - | [1] |

| 230 mg (total dose) | 0.149 ± 0.097 | 2.29 ± 2.09 | 2.38 ± 1.05 | - | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Equine (Donkey) Models

| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Reference |

| Paste | 6.94 (pyrantel base) | 0.09 | 14.86 | 12.39 | 2.65 | [2] |

| Granule | 6.94 (pyrantel base) | 0.21 | 14.00 | 14.86 | 5.60 | [2] |

Table 3: Pharmacokinetic Parameters of Pyrantel Citrate and Pamoate in Porcine Models

| Salt Form | Route | Dose | Bioavailability (%) | t½ (h) | Reference |

| Citrate | Oral | - | 41 | - | [3] |

| Pamoate | Oral | - | 16 | - | [3] |

| - | IV | - | - | 1.75 ± 0.19 | [4] |

Note: Data for rodent models (rats and mice) regarding Cmax, Tmax, and AUC are not extensively available in the public domain. Studies in rats have primarily focused on efficacy and safety rather than detailed pharmacokinetics.[5][6]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

This compound's low aqueous solubility is the primary determinant of its poor and variable absorption from the gastrointestinal tract.[4][7][8] This insolubility ensures that a significant portion of the administered dose remains in the gut, where it exerts its anthelmintic effect.[7] Peak plasma concentrations (Tmax) are generally observed within 1 to 3 hours post-administration in various species.[4]

Distribution

Due to its limited absorption, the distribution of this compound to systemic tissues is minimal. The drug predominantly remains within the gastrointestinal tract.

Metabolism

The small fraction of this compound that is absorbed undergoes rapid and extensive metabolism in the liver.[4][9] One of the identified metabolites is N-methyl-1,3-propanediamine.[10] While the complete metabolic pathway is not fully elucidated, evidence suggests the involvement of the cytochrome P450 enzyme system.

Figure 1: Simplified overview of the metabolism of absorbed this compound.

Excretion

The primary route of excretion for this compound is via the feces, with approximately 50% of the administered dose being eliminated unchanged.[4][10] A smaller fraction, generally less than 7%, is excreted in the urine as both the parent drug and its metabolites.[4][10]

Experimental Protocols

Detailed and standardized experimental protocols are paramount for obtaining reliable and reproducible pharmacokinetic data. The following sections outline key experimental methodologies.

Animal Models and Husbandry

-

Species: Common preclinical models for this compound pharmacokinetic studies include dogs (Beagle), cats (domestic shorthair), and rats (Sprague-Dawley or Wistar).

-

Health Status: All animals should be clinically healthy and acclimatized to the laboratory environment for a minimum of one week prior to the study.

-

Housing: Animals should be housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Diet: A standard laboratory diet and water should be provided ad libitum. Fasting overnight prior to drug administration is a common practice.[11]

Drug Administration and Blood Sampling

The following workflow illustrates a typical oral pharmacokinetic study design.

Figure 2: General experimental workflow for an oral pharmacokinetic study of this compound.

4.2.1. Oral Administration

-

Rats: Oral gavage is the preferred method for precise dosing in rats. The drug is typically suspended in a suitable vehicle (e.g., 0.5% methylcellulose).[5]

-

Dogs and Cats: For larger animals, this compound can be administered orally in capsules or as a suspension.

4.2.2. Blood Collection

-

Rats: Serial blood samples can be collected from the tail vein or saphenous vein. For terminal studies, cardiac puncture under anesthesia is performed.

-

Dogs and Cats: Blood samples are typically collected from the cephalic or jugular vein.[11]

-

Sample Processing: Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Methods

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or, for higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for quantifying pyrantel in plasma samples.

Table 4: Example of Bioanalytical Method Parameters

| Parameter | Method |

| Instrument | HPLC-UV or LC-MS/MS |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile and water with modifiers (e.g., formic acid or ammonium acetate) |

| Detection | UV at a specific wavelength or mass transitions for parent drug and internal standard |

| Sample Preparation | Protein precipitation or solid-phase extraction |

Signaling Pathways and Logical Relationships

The primary mechanism of action of pyrantel is the depolarization of the neuromuscular junction in susceptible nematodes, leading to paralysis and expulsion from the host's gastrointestinal tract.

Figure 3: Mechanism of action of pyrantel leading to parasite expulsion.

Conclusion and Future Directions

The preclinical pharmacokinetic profile of this compound is well-characterized by its poor systemic absorption and rapid hepatic metabolism of the absorbed fraction. This profile is consistent with its clinical use as a safe and effective intestinal anthelmintic. However, a significant data gap remains concerning the detailed pharmacokinetic parameters in rodent models. Future research should focus on conducting robust pharmacokinetic studies in rats and mice to establish key parameters such as Cmax, Tmax, AUC, and bioavailability. Furthermore, a more in-depth investigation into the specific cytochrome P450 isozymes responsible for pyrantel's metabolism would provide valuable insights for predicting potential drug-drug interactions. A comprehensive understanding of these aspects will further solidify the preclinical data package for this compound and aid in the development of novel formulations or combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrantel | C11H14N2S | CID 708857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jdc.jefferson.edu [jdc.jefferson.edu]

- 4. go.drugbank.com [go.drugbank.com]

- 5. In vivo efficacy of this compound as a post-exposure prophylactic for rat lungworm (Angiostrongylus cantonensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Pharmacokinetics of praziquantel and this compound combination following oral administration in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 11. digibug.ugr.es [digibug.ugr.es]

The Discovery and Historical Development of Pyrantel Pamoate: A Technical Overview

Abstract

Pyrantel pamoate is a widely utilized anthelmintic agent belonging to the tetrahydropyrimidine class of drugs. Its discovery and development in the 1960s by researchers at Pfizer marked a significant advancement in the treatment of intestinal nematode infections. This technical guide details the history of this compound, from its initial synthesis and preclinical evaluation to its establishment as a key therapeutic agent. We will explore its mechanism of action as a selective nicotinic acetylcholine receptor (nAChR) agonist, leading to the spastic paralysis of susceptible helminths. Furthermore, this document provides an in-depth look at the experimental protocols that were instrumental in its development and presents key quantitative data from pivotal preclinical and clinical studies.

Introduction

The global burden of helminth infections, particularly in developing nations, has long driven the search for effective and safe anthelmintic drugs. The tetrahydropyrimidines, a class of compounds characterized by their unique chemical structure, emerged from extensive screening programs as promising candidates. Pyrantel, and its subsequent salt formulation, this compound, has become a cornerstone in the mass drug administration programs for soil-transmitted helminths and is also widely used in veterinary medicine. Its development story is a classic example of targeted drug discovery and formulation science to optimize therapeutic outcomes.

Discovery and Initial Synthesis

The discovery of pyrantel was the result of a dedicated anthelmintic research program at Pfizer in the 1960s. The initial breakthrough came with the synthesis and screening of a series of cyclic amidines, which led to the identification of the tetrahydropyrimidine nucleus as a pharmacophore with potent anthelmintic properties. The tartrate salt of pyrantel was among the first formulations to be extensively studied.

Preclinical Development and Efficacy

Early preclinical studies in various animal models were crucial in establishing the broad-spectrum efficacy and safety profile of pyrantel. These studies demonstrated high efficacy against a range of gastrointestinal nematodes.

Table 1: Preclinical Efficacy of Pyrantel Tartrate Against Various Helminths in Animal Models

| Host Species | Parasite Species | Drug Formulation | Dosage (mg/kg) | Efficacy (%) | Reference |

| Mouse | Syphacia obvelata | Pyrantel Tartrate | 2.5 | 100 | |

| Mouse | Aspiculuris tetraptera | Pyrantel Tartrate | 5.0 | 100 | |

| Rat | Nippostrongylus brasiliensis | Pyrantel Tartrate | 2.5 | 95 | |

| Dog | Toxocara canis | Pyrantel Tartrate | 2.5 | 97 | |

| Dog | Ancylostoma caninum | Pyrantel Tartrate | 1.25 | 90 |

Detailed Experimental Protocol: In Vivo Efficacy Testing in a Murine Model for Syphacia obvelata

This protocol is based on the methodologies employed in the initial preclinical evaluation of pyrantel.

-

Animal Model: Swiss mice, naturally infected with the pinworm Syphacia obvelata, are selected for the study.

-

Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard laboratory chow and water ad libitum. They are acclimatized for a period of 7 days before the commencement of the experiment.

-

Grouping and Treatment: Mice are randomly assigned to a control group and various treatment groups. The treatment groups receive pyrantel tartrate, administered via oral gavage, at logarithmically spaced dose levels. The control group receives the vehicle (e.g., water or a suitable suspending agent).

-

Drug Administration: A single oral dose of the drug is administered.

-

Post-mortem Analysis: Five to seven days post-treatment, the mice are euthanized by a humane method (e.g., CO2 asphyxiation).

-

Worm Recovery and Counting: The cecum and large intestine of each mouse are dissected. The contents are carefully examined under a dissecting microscope to recover and count the adult pinworms.

-

Efficacy Calculation: The efficacy is calculated as the percentage reduction in the mean worm burden of the treated group compared to the control group.

Mechanism of Action

The primary mechanism of action of pyrantel is through neuromuscular blockade. It acts as a selective agonist of the nicotinic acetylcholine receptors (nAChRs) on the body wall muscles of nematodes. This leads to a persistent depolarization of the muscle cells, resulting in an irreversible, spastic paralysis. The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled by peristalsis.

Caption: Pyrantel's mechanism of action at the neuromuscular junction.

Detailed Experimental Protocol: Electrophysiological Measurement of Muscle Contraction in Ascaris suum

This protocol is a representation of the electrophysiological studies used to elucidate pyrantel's mechanism of action.

-

Preparation: An adult Ascaris suum is obtained from an infected pig. A nerve-muscle preparation is dissected from the anterior portion of the worm.

-

Mounting: The preparation is mounted in a chamber and superfused with a physiological saline solution (e.g., Ascaris Ringer's solution) maintained at a constant temperature (e.g., 37°C).

-

Recording: One end of the muscle strip is fixed, and the other is attached to an isometric force transducer to record muscle contractions. Intracellular microelectrodes are inserted into a muscle cell to measure the membrane potential.

-

Drug Application: Pyrantel is introduced into the superfusing solution at various concentrations.

-

Data Acquisition: Changes in muscle tension and membrane potential are recorded before, during, and after the application of the drug.

-

Analysis: The data is analyzed to determine the effect of pyrantel on muscle contraction and membrane depolarization.

Development of the Pamoate Salt

While the tartrate salt of pyrantel was effective, it was found to be relatively well-absorbed from the gastrointestinal tract. To enhance its safety profile and target its action to the gut where the parasites reside, a poorly absorbed salt was sought. Pamoic acid was chosen, and the resulting this compound salt exhibited very low systemic absorption. This formulation also proved to be more palatable, which was an important consideration for pediatric use.

Table 2: Comparative Properties of Pyrantel Salts

| Property | Pyrantel Tartrate | This compound |

| Solubility in Water | Soluble | Practically Insoluble |

| Systemic Absorption | Moderate | Very Low |

| Palatability | Bitter | Less Bitter |

Clinical Development and Human Trials

Following the successful preclinical studies, this compound underwent extensive clinical trials in humans. These trials confirmed its high efficacy against several common intestinal nematodes and established its safety and tolerability.

Table 3: Summary of Key Clinical Trials of this compound

| Indication | Parasite Species | Study Population | Dosage (mg/kg) | Cure Rate (%) | Egg Reduction Rate (%) | Reference |

| Ascariasis | Ascaris lumbricoides | Children & Adults | 11 | 85-100 | >95 | |

| Enterobiasis | Enterobius vermicularis | Children | 11 | 80-100 | N/A | |

| Hookworm | Ancylostoma duodenale | Adults | 11 | >90 | >90 | |

| Hookworm | Necator americanus | Adults | 11 (for 3 days) | >70 | >90 |

Detailed Experimental Protocol: Stool Examination for Parasite Egg/Worm Clearance (Kato-Katz Technique)

-

Sample Collection: A stool sample is collected from the patient before and at a specified time point after treatment (e.g., 14-21 days).

-

Preparation of Smear: A small amount of stool (e.g., 41.7 mg) is pressed through a fine-mesh screen to remove large debris. The sieved stool is then transferred to a template on a microscope slide.

-

Clearing and Staining: A cellophane strip soaked in a glycerol-malachite green solution is placed over the stool sample. The glycerol acts as a clearing agent, making the helminth eggs more visible.

-

Microscopic Examination: The slide is left for a period of time (e.g., 30-60 minutes) to allow for clearing and is then examined under a microscope.

-

Quantification: The number of eggs of each helminth species is counted, and the result is multiplied by a factor (e.g., 24) to express the count as eggs per gram (EPG) of feces.

-

Cure Rate and Egg Reduction Rate Calculation: The cure rate is defined as the percentage of patients who become egg-negative after treatment. The egg reduction rate is calculated as the percentage reduction in the mean EPG of the treatment group after therapy.

Caption: Workflow of a typical clinical trial for an anthelmintic drug.

Conclusion and Future Perspectives

The development of this compound is a testament to the success of rational drug design and formulation science. From its origins in a broad screening program to its refinement as a poorly absorbed salt, this compound has become an indispensable tool in the control of intestinal nematode infections in both human and veterinary medicine. Its well-established efficacy, safety profile, and mechanism of action continue to make it a first-line therapy for several common helminthiases. Future research may focus on understanding and combating emerging resistance, as well as exploring potential new applications for this venerable anthelmintic.

Beyond the Synapse: An In-depth Technical Guide to the Non-Nicotinic Molecular Targets of Pyrantel Pamoate

For Immediate Release

This technical guide provides a comprehensive overview of the molecular targets of the anthelmintic drug pyrantel pamoate, extending beyond its well-established activity as a nicotinic acetylcholine receptor (nAChR) agonist. This document is intended for researchers, scientists, and drug development professionals engaged in anthelmintic research and development.

Executive Summary

This compound is a widely used anthelmintic that primarily induces spastic paralysis in nematodes by acting as a potent agonist at their muscular nicotinic acetylcholine receptors (nAChRs). While this remains its principal mechanism of action, emerging evidence suggests that the full spectrum of its pharmacological effects may involve other molecular targets. This guide delves into these non-nicotinic interactions, focusing on the available evidence for this compound's effects on cholinesterases and its indirect modulation of voltage-gated calcium channels. Currently, there is a lack of significant evidence supporting a direct interaction with mitochondrial respiratory components in helminths.

Cholinesterase Inhibition: A Synergistic Secondary Action

Several sources indicate that pyrantel possesses weak cholinesterase inhibitory activity.[1][2][3] By impeding the breakdown of acetylcholine (ACh) at the neuromuscular junction, this action likely potentiates the primary depolarizing effect of pyrantel at the nicotinic receptors. The resulting accumulation of ACh would contribute to the sustained muscle contraction and subsequent spastic paralysis of the nematode.

Quantitative Data

Experimental Protocol: Measurement of Cholinesterase Inhibition

A standard method to determine the cholinesterase inhibitory potential of a compound like this compound is the Ellman assay.

Objective: To quantify the in vitro inhibition of acetylcholinesterase (AChE) from a target nematode species by this compound.

Materials:

-

Homogenate of the target nematode containing AChE

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

-

This compound in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Prepare a crude homogenate of the target nematode in a cold phosphate buffer and centrifuge to obtain a supernatant containing the enzyme.

-

In a 96-well microplate, add the enzyme preparation, DTNB, and varying concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate, ATCI.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Diagram: Experimental Workflow for Cholinesterase Inhibition Assay

References

An In-depth Technical Guide on the Solid-State Characterization of Crystalline Pyrantel Pamoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pyrantel pamoate is a widely used anthelmintic drug, the solid-state properties of which are crucial for its formulation, stability, and bioavailability. This technical guide provides a comprehensive overview of the known solid-state characteristics of crystalline this compound, based on publicly available scientific literature. It covers its physicochemical properties, spectroscopic and thermal analysis data, and the experimental protocols used for its characterization. A notable finding from a thorough literature review is the absence of published studies on the polymorphism of this compound. The data presented herein pertains to the single, well-characterized crystalline form.

Introduction

This compound is an effective broad-spectrum anthelmintic agent used in both human and veterinary medicine.[1] Its efficacy is influenced by its physical and chemical properties in the solid state. Understanding the crystal structure and behavior of the active pharmaceutical ingredient (API) is fundamental for drug development, ensuring batch-to-batch consistency, and meeting regulatory requirements. This guide synthesizes the available data on the solid-state properties of the crystalline form of this compound.

Physicochemical Properties

This compound presents as an odorless and tasteless, light yellow to tan crystalline powder.[1] Its stability and solubility are key considerations in formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | References |

| Appearance | Light yellow to tan crystalline powder | [1] |

| Taste | Tasteless | [1] |

| Odor | Odorless | [1] |

| Melting Point | 266-267°C (decomposes) | [1] |

| Solubility | Insoluble in water | [2] |

| Stability | Stable under normal conditions of use and storage. Should be protected from unnecessary exposure to bright light. | [3][4] |

Solid-State Characterization

The crystalline nature of this compound has been confirmed through various analytical techniques. The following sections detail the results and experimental protocols from these analyses.

PXRD is a primary technique for identifying the crystalline phase of a material. The analysis of a United States Pharmacopoeia (USP) standard sample of this compound (PP-S) confirms its crystalline nature.[5] The diffraction pattern shows characteristic peaks indicative of a well-ordered crystal lattice.

Table 2: Key Powder X-ray Diffraction Peaks for Crystalline this compound

| 2θ Angle | Relative Intensity |

| ~6.5° | High |

| ~10.5° | Medium |

| ~13.0° | Medium |

| ~18.5° | Low |

| ~21.0° | High |

| ~24.0° | Medium |

| ~26.0° | Medium |

| ~28.0° | Low |

| Note: Approximate 2θ values are interpreted from the published diffractogram in Spectroscopic and thermal characterization of this compound ap-plied to solid pharmaceutical formulations. The results confirmed the presence of the this compound crystalline phase, corresponding to PDF No. 33-1851.[5] |

-

Instrument: Rigaku Ultima IV diffractometer

-

Radiation Source: Cu Kα (λ = 0.1542 nm)

-

Voltage and Current: 30 kV and 15 mA

-

Scan Rate: 0.02° s⁻¹

-

2θ Interval: 5° to 80°

-

Sample Preparation: The solid sample was crushed, and no further preparation was required.[5]

FTIR spectroscopy provides information about the chemical bonds and functional groups within the molecule. The FTIR spectrum of crystalline this compound shows characteristic absorption bands.

Table 3: FTIR Absorption Bands for Crystalline this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (phenolic) |

| ~3050 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (aliphatic) |

| ~1600 | C=O stretching (carboxylic acid) |

| ~1580 | C=C stretching (aromatic) |

| ~1450 | C-H bending |

| ~1250 | C-O stretching |

| Note: Approximate values are interpreted from the published spectrum in Spectroscopic and thermal characterization of this compound ap-plied to solid pharmaceutical formulations.[5] |

-

Instrument: Thermo Scientific Nicolet 6700-FTIR

-

Sample Preparation: Approximately 3 mg of the sample was mixed with KBr to form a thin pellet.

-

Wavenumber Range: 400 to 4000 cm⁻¹[5]

Solid-state NMR provides insight into the local chemical environment of the carbon atoms in the crystal lattice. The ¹³C CPMAS NMR spectrum of crystalline this compound shows distinct signals for the different carbon atoms.

Table 4: Selected ¹³C CPMAS NMR Chemical Shifts for Crystalline this compound

| Chemical Shift (ppm) | Assignment |

| ~176 | C=O (pamoate) |

| 110-135 | Aromatic and alkenic carbons |

| ~50 | Aliphatic carbons in pyrantel ring |

| ~15 | Methyl carbon on pyrantel ring |

| Note: Approximate values are interpreted from the published spectrum in Spectroscopic and thermal characterization of this compound ap-plied to solid pharmaceutical formulations.[5] |

-

Instrument: Bruker Avance III 400WB spectrometer

-

Magnetic Field Strength: 9.4T

-

Larmor Frequency (¹³C): 100.6 MHz

-

Reference: C=O peak at 176.03 ppm[5]

Thermal analysis techniques like Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of a material.

For crystalline this compound, TG analysis shows that the compound is stable up to approximately 250°C, after which it begins to decompose. The DSC thermogram shows an endothermic event corresponding to its melting and decomposition.[5]

Table 5: Thermal Analysis Data for Crystalline this compound

| Technique | Observation | Temperature Range (°C) |

| TG | Onset of decomposition | ~250 |

| DSC | Endothermic peak (melting/decomposition) | ~260-270 |

| Note: Approximate values are interpreted from the published thermograms in Spectroscopic and thermal characterization of this compound ap-plied to solid pharmaceutical formulations.[5] |

-

Heating Rate: 10 K min⁻¹

-

Atmosphere: Inert gas flow (N₂)

-

Temperature Range: Dynamic run up to 500 or 600 °C[5]

Polymorphism Studies: A Literature Gap

A comprehensive search of the scientific literature and crystallographic databases reveals a lack of public information regarding the polymorphism of this compound. While polymorphism is a common phenomenon for active pharmaceutical ingredients, there are currently no published studies that identify or characterize different polymorphic forms of this drug. The characterization data presented in this guide corresponds to the single crystalline form that is commercially available and referenced by the USP.

The absence of such studies suggests that either this compound exists in a single stable crystalline form under typical crystallization conditions, or that its polymorphic landscape has not yet been fully explored and published.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the solid-state characterization of this compound.

Caption: Workflow for Solid-State Characterization of this compound.

Caption: Logical Flow for Polymorphism Investigation.

Conclusion

This technical guide has consolidated the available scientific data on the solid-state properties of crystalline this compound. The characterization by PXRD, FTIR, Solid-State NMR, and thermal analysis provides a solid baseline for its physicochemical properties. For researchers, scientists, and drug development professionals, this information is vital for formulation design, quality control, and regulatory submissions. However, the striking lack of published research on the polymorphism of this compound highlights a significant area for future investigation. The discovery and characterization of new polymorphic forms could have important implications for the therapeutic use and manufacturing of this essential medicine.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anthelmintic Assay of Pyrantel Pamoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrantel pamoate is a widely used anthelmintic agent effective against a variety of intestinal nematodes.[1][2][3] Its primary mechanism of action is the induction of spastic paralysis in susceptible worms, leading to their expulsion from the host's gastrointestinal tract.[1][2][4] This document provides detailed protocols for the in vitro assessment of this compound's anthelmintic activity, intended to guide researchers in the screening and development of new anthelmintic drugs. The protocols described herein focus on two primary methods for evaluating efficacy: motility assays and metabolic viability assays.

Mechanism of Action

This compound acts as a selective agonist at the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[1][5] This binding action is more potent on the parasite's receptors than on the host's, providing a margin of safety. The activation of these receptors leads to a persistent depolarization of the muscle cell membrane, causing an initial stimulation (contraction) followed by a rapid onset of spastic paralysis.[1][2] The paralyzed worms are unable to maintain their position in the host's intestine and are subsequently eliminated through peristalsis.[1][4]

Quantitative Efficacy Data

The in vitro efficacy of this compound has been demonstrated against various helminth species. The following table summarizes key quantitative data from published studies.

| Helminth Species | Life Stage | Assay Type | Efficacy Metric | Value | Reference |

| Ascaris suum | Adult | Motility | pEC50 | 7.24 | [5] |

| Necator americanus | Third-stage larvae | Motility | IC50 | 2.0 mg/mL | [5] |

| Necator americanus | Adult | Motility | IC50 | 7.6 mg/mL | [5] |

| Onchocerca gutturosa | Adult male | Motility & Viability (MTT) | - | Good activity (100% motility reduction) at 1.25 x 10⁻⁵ M | [6] |

Experimental Protocols

General Preparation of this compound Stock Solution

-

Weighing: Accurately weigh a precise amount of this compound powder.

-

Solubilization: Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

-

Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Adult Worm Motility Assay (using Haemonchus contortus as a model)

This protocol is adapted from established methods for assessing the motility of adult parasitic nematodes.

Materials:

-

Adult Haemonchus contortus worms

-

RPMI-1640 culture medium supplemented with antibiotics (e.g., penicillin-streptomycin)

-

This compound stock solution

-

24-well culture plates

-

Inverted microscope

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Worm Collection: Collect adult H. contortus from the abomasum of freshly slaughtered, naturally infected sheep.

-

Washing: Wash the worms several times with pre-warmed (37°C) sterile phosphate-buffered saline (PBS) to remove any host debris.

-

Assay Setup:

-

Prepare serial dilutions of the this compound stock solution in RPMI-1640 medium to achieve the desired final concentrations.

-

Include a solvent control (medium with the same concentration of DMSO as the highest drug concentration) and a negative control (medium only).

-

Add 1 mL of each test and control solution to the wells of a 24-well plate.

-

Carefully place 5-10 adult worms into each well.

-

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 to 72 hours.

-

Motility Assessment:

-

At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours), observe the motility of the worms under an inverted microscope.

-

Score the motility on a scale of 0 to 3, where:

-

3 = Vigorous, sinusoidal movement

-

2 = Slow, coordinated movement

-

1 = Intermittent, uncoordinated twitching

-

0 = No movement (paralyzed or dead)

-

-

-

Data Analysis: Calculate the mean motility score for each concentration at each time point. The concentration that inhibits motility by 50% (IC50) can be determined by plotting the motility scores against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol for Larval Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, viability.

Materials:

-

Third-stage larvae (L3) of a target nematode (e.g., Necator americanus)

-

Culture medium (e.g., RPMI-1640)

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Larvae Preparation: Obtain and wash L3 larvae as described in the motility assay protocol.

-

Assay Setup:

-

Prepare serial dilutions of this compound in the culture medium in a 96-well plate.

-

Include solvent and negative controls.

-

Add approximately 100-200 larvae to each well.

-

-

Incubation: Incubate the plate at 37°C and 5% CO₂ for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable larvae will metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of viability is calculated relative to the negative control. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Visualizations

Caption: Workflow for in vitro anthelmintic assays.

Caption: this compound's mechanism of action.

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 5. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

High-Throughput Screening Assays for Pyrantel Pamoate Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrantel pamoate is a widely used anthelmintic drug effective against a range of gastrointestinal nematodes.[1] Its primary mechanism of action is the stimulation of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to spastic paralysis and subsequent expulsion from the host.[2][3] The development of new anthelmintics is crucial to combat emerging drug resistance. High-throughput screening (HTS) of this compound analogs offers a promising strategy for the discovery of novel compounds with improved efficacy, broader spectrum of activity, or enhanced pharmacokinetic properties.

These application notes provide detailed protocols for HTS assays designed to identify and characterize novel this compound analogs. The described methods focus on phenotypic screening based on nematode motility and target-based screening involving nematode nAChRs.

Phenotypic High-Throughput Screening: Motility-Based Assays

Phenotypic screening is a powerful approach for identifying compounds with anthelmintic activity in a whole-organism context. Motility is a key indicator of nematode viability, and its inhibition is a reliable measure of a compound's efficacy.

Principle

Nematode motility is quantified in a high-throughput format in the presence of test compounds. A reduction in motility compared to untreated controls indicates potential anthelmintic activity. Two primary methods for automated motility assessment are described: infrared light-interference and impedance-based analysis.

Model Organism

Caenorhabditis elegans is a free-living nematode widely used as a model organism for anthelmintic drug discovery due to its genetic tractability, rapid life cycle, and ease of cultivation in a laboratory setting.

Data Presentation: Representative Motility Inhibition of this compound Analogs

The following table summarizes representative data for a series of hypothetical this compound analogs, illustrating the type of quantitative data generated from HTS assays. The IC50 values represent the concentration of the compound that causes a 50% reduction in nematode motility.

| Compound ID | Structure | Motility Assay IC50 (µM) on C. elegans | nAChR Binding Assay EC50 (µM) |

| Pyrantel | (E)-1-methyl-2-(2-(thiophen-2-yl)vinyl)-1,4,5,6-tetrahydropyrimidine | 81 | 10 |

| Analog A | 2-((E)-2-(furan-2-yl)vinyl)-1-methyl-1,4,5,6-tetrahydropyrimidine | 95 | 15 |

| Analog B | 1-ethyl-2-((E)-2-(thiophen-2-yl)vinyl)-1,4,5,6-tetrahydropyrimidine | 75 | 8 |

| Analog C | 1-methyl-2-((E)-2-(thiophen-3-yl)vinyl)-1,4,5,6-tetrahydropyrimidine | 110 | 20 |

| Analog D | 2-((E)-2-(1H-pyrrol-2-yl)vinyl)-1-methyl-1,4,5,6-tetrahydropyrimidine | 150 | 35 |

Note: The data presented in this table are for illustrative purposes and are based on known structure-activity relationships of pyrantel analogs.

Experimental Protocols

Protocol 1: Infrared Light-Interference Motility Assay

This protocol is adapted for use with an infrared-based motility detection system (e.g., WMicrotracker™).

Materials:

-

C. elegans (wild-type N2 strain)

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50

-

M9 buffer

-

Bleaching solution (Sodium hypochlorite and 1M NaOH)

-

96-well microtiter plates

-

Test compounds (this compound analogs) dissolved in DMSO

-

Positive control: this compound

-

Negative control: DMSO

-

Infrared microplate reader

Procedure:

-

Synchronization of C. elegans :

-

Wash gravid adult worms from NGM plates using M9 buffer.

-

Treat with bleaching solution to release eggs.

-

Wash the eggs multiple times with M9 buffer.

-

Allow eggs to hatch in M9 buffer for 24-48 hours at 20°C to obtain a synchronized population of L1 larvae.

-

-

Assay Plate Preparation:

-

Dispense 1 µL of test compounds (at 100x final concentration in DMSO) into the wells of a 96-well plate. Include wells for positive and negative controls.

-

Add 50 µL of M9 buffer or a suitable culture medium to each well.

-

-

Nematode Dispensing:

-

Resuspend the synchronized L1 or L4 larvae in M9 buffer at a density of approximately 20-30 worms per 50 µL.

-

Dispense 50 µL of the worm suspension into each well of the assay plate.

-

-

Incubation and Data Acquisition:

-

Incubate the plates at 20°C.

-

Measure motility using the infrared microplate reader at specified time points (e.g., 1, 4, 12, and 24 hours). The instrument detects movement by interruptions in infrared light beams.

-

-

Data Analysis:

-

Calculate the percentage of motility inhibition for each compound relative to the DMSO control.

-

Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

-

Protocol 2: Impedance-Based Motility Assay

This protocol is designed for use with an impedance-based real-time cell analysis system (e.g., xCELLigence®).

Materials:

-

Same as Protocol 2.1, with the addition of specialized E-Plates for the impedance system.

Procedure:

-

Synchronization of C. elegans : Follow the same procedure as in Protocol 2.1.

-

Assay Plate Preparation:

-

Add 100 µL of M9 buffer or culture medium to each well of a 96-well E-Plate.